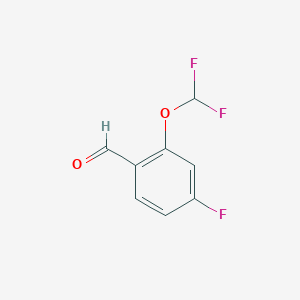

2-(Difluoromethoxy)-4-fluorobenzaldehyde

Description

BenchChem offers high-quality 2-(Difluoromethoxy)-4-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)-4-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethoxy)-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGXBLYCEZMXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of 2-(Difluoromethoxy)-4-fluorobenzaldehyde

Topic: Chemical Properties and Stability of 2-(Difluoromethoxy)-4-fluorobenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS: 1214333-04-6) is a specialized fluorinated intermediate used primarily in medicinal chemistry and agrochemical synthesis. It serves as a critical building block for introducing the difluoromethoxy (–OCHF

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Detail |

| Chemical Name | 2-(Difluoromethoxy)-4-fluorobenzaldehyde |

| CAS Number | 1214333-04-6 |

| Molecular Formula | C |

| Molecular Weight | 190.12 g/mol |

| Physical State | Colorless to pale yellow liquid (at 25°C) |

| Boiling Point | ~85–90°C at 1–2 mmHg (Estimated); >200°C at 760 mmHg |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |

| LogP (Calc) | ~2.3 (Moderate Lipophilicity) |

Structural Insight: The molecule features a benzaldehyde core substituted at the ortho position with a difluoromethoxy group and at the para position with a fluorine atom.

-

–CHO (Aldehyde): Highly reactive electrophile; prone to oxidation.

-

–OCHF

(Difluoromethoxy): Lipophilic, electron-withdrawing (inductive), and generally stable under physiological conditions but sensitive to harsh acidic hydrolysis. -

–F (Fluorine): Deactivates the aromatic ring toward electrophilic attack but activates the ortho/para positions for nucleophilic aromatic substitution (S

Ar) if strong electron-withdrawing groups are present (though the aldehyde itself is moderately withdrawing).

Stability & Reactivity Profile

Thermal & Oxidative Stability

Like most benzaldehydes, this compound is susceptible to autoxidation. The aldehyde proton is abstractable, leading to the formation of 2-(difluoromethoxy)-4-fluorobenzoic acid.

-

Risk: Exposure to air (O

) accelerates degradation, appearing as white solid precipitates (benzoic acid derivative) in the neat liquid. -

Mitigation: Store under an inert atmosphere (Argon or Nitrogen).

Hydrolytic Stability (–OCHF Group)

The difluoromethoxy group is chemically distinct from a trifluoromethoxy (–OCF

-

Acidic Conditions: Generally stable to dilute mineral acids at room temperature. Prolonged heating in strong acid (e.g., conc. HCl, H

SO -

Basic Conditions: Stable to mild bases (e.g., K

CO

Reactivity Map

The compound exhibits three primary zones of reactivity:

-

Carbonyl C1: Nucleophilic addition (Grignard, reductive amination).

-

Aromatic Ring: Electrophilic substitution is difficult due to deactivation by –F and –OCHF

. -

Difluoromethyl Ether: Potential hydrogen bond donor (weak) and site of metabolic stability compared to –OCH

.

Visualization: Reactivity & Degradation Pathways

The following diagram illustrates the primary reaction sites and degradation pathways.

Caption: Figure 1. Reactivity profile showing oxidative degradation to benzoic acid (red), synthetic utility in amination (green), and hydrolytic instability under harsh conditions (yellow).

Handling, Storage, and Safety Protocols

Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen . The compound is air-sensitive over long periods.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

Synthetic Applications & Experimental Methodology

Standard Workflow: Reductive Amination

This is the most common application in drug discovery, converting the aldehyde to a benzylamine scaffold.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 2-(difluoromethoxy)-4-fluorobenzaldehyde in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Imine Formation: Add 1.0–1.2 eq of the amine (R-NH

). If the amine is a salt, add 1.0 eq of DIPEA. Stir for 30–60 minutes at room temperature.-

Note: Use MgSO

or molecular sieves if water removal is required to drive equilibrium.

-

-

Reduction: Cool to 0°C. Add 1.5–2.0 eq of Sodium Triacetoxyborohydride (STAB).

-

Quench: Stir overnight, then quench with saturated NaHCO

. -

Extraction: Extract with DCM, dry over Na

SO

Quality Control (QC)

-

HPLC/UPLC: Monitor at 254 nm. The aldehyde carbonyl provides a distinct UV chromophore.

-

NMR:

-

H NMR (CDCl

-

F NMR: Distinct signal for –OCHF

-

Impurity Check: Disappearance of the aldehyde peak and appearance of a broad acidic proton (~11-13 ppm) indicates oxidation to benzoic acid.

-

H NMR (CDCl

Synthesis of the Core (Background)

Understanding the synthesis helps identify impurities. The compound is typically synthesized via the alkylation of 2-hydroxy-4-fluorobenzaldehyde using a difluoromethylating agent (e.g., sodium chlorodifluoroacetate or chlorodifluoromethane) in the presence of a base (K

Potential Impurities:

-

Unreacted Phenol: 2-Hydroxy-4-fluorobenzaldehyde.[1]

-

Over-alkylation: Rare, but possible side reactions on the ring if conditions are too harsh.

-

Solvent Residuals: DMF or DMAc (difficult to remove).

References

-

PubChem. (n.d.). 2-(Difluoromethoxy)-4-fluorobenzaldehyde (Compound).[2] National Library of Medicine. Retrieved from [Link]

-

AOBChem. (n.d.). Safety Data Sheet: 2-(Difluoromethoxy)-4-fluorobenzaldehyde. Retrieved from [Link]

- Erickson, J. A., et al. (2010). "Difluoromethyl groups as hydrogen bond donors in medicinal chemistry." Journal of Medicinal Chemistry. (Contextual grounding for OCHF2 properties).

Sources

An In-depth Technical Guide to 2-(Difluoromethoxy)-4-fluorobenzaldehyde: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Benzaldehydes in Drug Discovery

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of therapeutic candidates. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and lipophilicity.[1] Among the diverse array of fluorinated building blocks, 2-(difluoromethoxy)-4-fluorobenzaldehyde has emerged as a compound of significant interest. Its structure, featuring a reactive aldehyde functionality, a metabolically robust difluoromethoxy group, and an additional fluorine atom on the aromatic ring, presents a powerful synthetic handle for the construction of complex and novel bioactive molecules.

This technical guide provides a comprehensive overview of 2-(difluoromethoxy)-4-fluorobenzaldehyde, including its molecular identifiers, physicochemical properties, a representative synthetic pathway, and its applications as a versatile intermediate in the synthesis of potential therapeutic agents. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable compound in their synthetic endeavors.

Core Molecular Identifiers and Physicochemical Properties

CAS Number: 1214333-04-6 Molecular Formula: C₈H₅F₃O₂

The introduction of the difluoromethoxy (-OCF₂H) group in place of a more traditional methoxy or hydroxyl group can offer several advantages. The -OCF₂H group is known to be a lipophilic hydrogen bond donor, which can lead to unique interactions with biological targets.[2] Furthermore, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

Table 1: Key Molecular Identifiers and Physicochemical Properties of 2-(Difluoromethoxy)-4-fluorobenzaldehyde and Related Analogs

| Property | 2-(Difluoromethoxy)-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde (for comparison) | 2,4-Difluorobenzaldehyde (for comparison) | 4-(Difluoromethoxy)benzaldehyde (for comparison) |

| Molecular Weight | 190.12 g/mol | 124.11 g/mol [4] | 142.10 g/mol | 172.13 g/mol |

| Appearance | Not explicitly documented; likely a liquid or low-melting solid | Colorless to light yellow liquid[5] | Liquid | Liquid |

| Boiling Point | Not explicitly documented | 181 °C at 760 mmHg[5][6] | 65-66 °C at 17 mmHg | 222 °C (lit.) |

| Melting Point | Not explicitly documented | -10 °C[5][6] | 2-3 °C (lit.) | Not available |

| Density | Not explicitly documented | 1.157 g/mL at 25 °C[5] | 1.299 g/mL at 25 °C (lit.) | 1.302 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | Not explicitly documented | 1.521[5] | 1.498 (lit.) | 1.503 (lit.) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | Slightly soluble/immiscible in water; soluble in ethanol, ether, acetone, benzene, chloroform.[5] | Not explicitly documented | Not explicitly documented |

Synthesis and Purification

The synthesis of 2-(difluoromethoxy)-4-fluorobenzaldehyde is not widely detailed in readily available literature. However, a logical and established synthetic approach involves the difluoromethylation of the corresponding phenolic precursor, 4-fluoro-2-hydroxybenzaldehyde. This transformation is a key step in introducing the valuable -OCF₂H moiety.

Representative Synthetic Workflow

The following diagram outlines a plausible two-step synthesis, beginning with the formation of the precursor, 4-fluoro-2-hydroxybenzaldehyde, followed by its difluoromethylation.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Solubility profile of 2-(Difluoromethoxy)-4-fluorobenzaldehyde in organic solvents

[1][2]

Part 5: Safety & Stability Considerations

When handling 2-(Difluoromethoxy)-4-fluorobenzaldehyde in solution, researchers must adhere to the following safety protocols:

-

Aldehyde Oxidation: Like most aldehydes, this compound is susceptible to air oxidation, forming the corresponding benzoic acid.[1][2]

-

Mitigation: Use degassed solvents and store solutions under an inert atmosphere (Nitrogen or Argon).[1]

-

-

Acid Sensitivity: The difluoromethoxy group (-OCHF₂) is generally stable to base but can hydrolyze under strongly acidic conditions at high temperatures, releasing HF (Hydrogen Fluoride).[1]

-

Peroxide Formation: When using ethereal solvents (THF, Ether) for solubility, ensure they are peroxide-free, as aldehydes can catalyze peroxide formation.[1][2]

References

The Difluoromethoxy Group: A Duality of Electron Withdrawal and Resonance Donation in Benzaldehyde Reactivity

An In-Depth Technical Guide

Executive Summary

The difluoromethoxy (-OCF₂H) group stands as a substituent of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic profile, characterized by a potent inductive electron-withdrawing effect and a competing, albeit attenuated, resonance-donating effect, imparts complex and valuable properties to aromatic systems. This guide provides a comprehensive technical analysis of the electronic influence of the difluoromethoxy group on the reactivity of the benzaldehyde scaffold. We will dissect its dual electronic nature, quantify its influence using Hammett parameters, and explore the resulting impact on the key reactions of the aldehyde functional group. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for predicting and harnessing the effects of this versatile functional group.

Introduction: The Strategic Role of Fluorine in Molecular Design

The deliberate incorporation of fluorine into organic molecules has become a central strategy in modern drug discovery.[1] Fluorinated functional groups can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] Among these, the difluoromethoxy (-OCF₂H) group is particularly noteworthy. It serves as a unique bioisostere for hydroxyl, thiol, or even amine groups, capable of acting as a lipophilic hydrogen bond donor.[3] This guide focuses specifically on the electronic consequences of introducing the -OCF₂H group onto a benzaldehyde ring, a fundamental building block in organic synthesis. Understanding how this group modulates the electrophilicity of the carbonyl carbon is critical for optimizing reaction conditions and designing novel molecules with tailored reactivity and biological activity.

The Electronic Profile: A Tale of Two Effects

The net electronic influence of the difluoromethoxy group is a result of the interplay between two opposing forces: a strong inductive effect and a weaker resonance effect.

The presence of two highly electronegative fluorine atoms creates a powerful dipole, pulling electron density away from the oxygen and, subsequently, from the aromatic ring through the sigma bond framework.[4][5] This electron withdrawal, or negative inductive effect (-I), is significantly stronger than that of a simple methoxy (-OCH₃) group and is the dominant electronic characteristic of the -OCF₂H moiety.

Like any alkoxy group, the lone pairs on the oxygen atom of the -OCF₂H group can be delocalized into the π-system of the benzene ring.[4][6] This donation of electron density, or positive mesomeric/resonance effect (+M), pushes electrons towards the ring. However, the potent -I effect of the adjacent fluorine atoms strongly polarizes the C-F bonds, which in turn reduces the availability of the oxygen's lone pairs for donation.[7] Consequently, the +M effect of the -OCF₂H group is substantially weaker than that of the -OCH₃ group.

The net result is that the difluoromethoxy group functions as a moderate electron-withdrawing group overall , with its deactivating inductive effect overriding its weaker activating resonance effect.

Caption: Dueling electronic effects of the difluoromethoxy substituent.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative method to correlate reaction rates with the electronic properties of substituents.[8][9] The substituent constant, σ, measures the electron-donating or electron-withdrawing influence of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Primary Electronic Effect |

| -OCF₂H | +0.16 | +0.31 | Electron-Withdrawing |

| -OCH₃ | -0.27 | +0.12 | Electron-Donating |

| -Cl | +0.23 | +0.37 | Electron-Withdrawing |

| -CF₃ | +0.54 | +0.43 | Strongly Electron-Withdrawing |

| -NO₂ | +0.78 | +0.71 | Strongly Electron-Withdrawing |

| Data compiled from various sources, values can vary slightly based on experimental conditions. |

The positive σp and σm values for the difluoromethoxy group confirm its net electron-withdrawing character, positioning it as a moderate deactivator, stronger than a methoxy group but weaker than a nitro group.

Impact on Benzaldehyde Reactivity

The reactivity of benzaldehyde is dominated by the electrophilicity of its carbonyl carbon.[8] Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[8][10]

Given the net electron-withdrawing nature of the -OCF₂H group, it is expected to increase the reactivity of the benzaldehyde carbonyl group towards nucleophiles . The increased partial positive charge (δ+) on the carbonyl carbon makes it a more favorable target for nucleophilic addition.[8][10]

-

Mechanism: In reactions like Grignard additions, Wittig reactions, or hydride reductions, the rate-determining step often involves the attack of the nucleophile on the carbonyl carbon.[8][11]

-

Predicted Reactivity Order: p-Nitrobenzaldehyde > p-(Difluoromethoxy)benzaldehyde > Benzaldehyde > p-Methoxybenzaldehyde.

-

Causality: The -OCF₂H group withdraws electron density from the aromatic ring, which in turn pulls density from the aldehyde group. This inductive pull increases the carbonyl carbon's electrophilicity, lowering the activation energy for nucleophilic attack. DFT calculations on similar systems have shown that EWGs can impact the energetics of related reaction steps.[12]

The oxidation of benzaldehyde to benzoic acid is a common transformation.[8][13] While the primary site of reaction is the aldehydic C-H bond, the electronic environment of the ring can influence the reaction rate depending on the oxidant and mechanism. For mechanisms involving nucleophilic attack on the carbonyl carbon or stabilization of negative charge in the transition state, the electron-withdrawing -OCF₂H group would likely facilitate the oxidation process.

Experimental Protocols & Characterization

To provide a practical framework, we outline key experimental procedures for the synthesis and reactivity analysis of difluoromethoxy-substituted benzaldehydes.

This protocol is adapted from established methods for the difluoromethylation of phenols.[14][15][16] The reaction involves the O-alkylation of 4-hydroxybenzaldehyde using a suitable difluorocarbene precursor.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), an appropriate base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and a polar aprotic solvent like DMF or acetonitrile.

-

Reagent Addition: Add sodium chlorodifluoroacetate (NaSO₂CF₂Cl) (1.5-2.0 eq) to the mixture. This solid reagent is a safer and more easily handled source of difluorocarbene compared to gaseous reagents like chlorodifluoromethane.[14]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and quench with water. Acidify the solution to pH 5-6 with dilute HCl.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 4-(difluoromethoxy)benzaldehyde.[17]

Caption: A generalized workflow for synthesizing 4-(difluoromethoxy)benzaldehyde.

This protocol provides a self-validating system to compare the reactivity of different substituted benzaldehydes in a nucleophilic reaction, such as the reduction by NaBH₄. The disappearance of the benzaldehyde's carbonyl chromophore can be monitored over time.

Step-by-Step Methodology:

-

Stock Solutions: Prepare equimolar stock solutions (e.g., 0.1 M) of unsubstituted benzaldehyde, 4-methoxybenzaldehyde, and 4-(difluoromethoxy)benzaldehyde in a suitable solvent (e.g., ethanol).

-

Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at the λmax of the benzaldehyde derivative's n→π* transition (typically 280-320 nm). Thermostat the cuvette holder to a constant temperature (e.g., 25 °C).

-

Kinetic Run: a. In a quartz cuvette, place a dilute solution of the benzaldehyde derivative. b. Initiate the reaction by injecting a solution of NaBH₄ (in large excess to ensure pseudo-first-order kinetics). c. Immediately begin recording the absorbance at the chosen wavelength over time.

-

Data Analysis: a. Plot ln(Absorbance) vs. Time. b. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs). c. Compare the k_obs values for each benzaldehyde derivative to determine the relative reactivity.

Caption: Workflow for comparing benzaldehyde reactivity using UV-Vis spectroscopy.

Confirming the structure of 4-(difluoromethoxy)benzaldehyde is crucial. The following table summarizes its key spectroscopic features.[18][19]

| Technique | Feature | Typical Chemical Shift / Wavenumber | Notes |

| ¹H NMR | -OCH F₂ | 6.5-7.0 ppm | Characteristic triplet due to coupling with two fluorine atoms (²J_HF ≈ 74 Hz). |

| -CH O | ~9.9 ppm | Singlet for the aldehyde proton. | |

| Aromatic H | 7.0-8.0 ppm | Aromatic protons, showing expected splitting patterns. | |

| ¹³C NMR | -OC F₂H | ~115 ppm | Triplet due to one-bond coupling with two fluorine atoms (¹J_CF). |

| C =O | ~190 ppm | Carbonyl carbon signal. | |

| FT-IR | C=O Stretch | ~1700 cm⁻¹ | Strong, sharp absorption characteristic of an aromatic aldehyde. |

| C-F Stretch | 1000-1100 cm⁻¹ | Strong absorptions indicating the presence of C-F bonds. |

Applications in Drug Discovery

The difluoromethoxy group is a privileged substituent in modern medicinal chemistry due to its ability to fine-tune multiple molecular properties simultaneously.

-

Metabolic Stability: The strong C-F bonds make the -OCF₂H group resistant to oxidative metabolism (e.g., by CYP450 enzymes), which can increase a drug's half-life compared to a metabolically labile -OCH₃ group.[1][2]

-

Lipophilicity and Permeability: The group increases lipophilicity, which can enhance a molecule's ability to cross biological membranes and improve oral bioavailability.[1][20]

-

Target Binding: The unique electronic and steric profile, along with its capacity for hydrogen bonding, can optimize interactions with biological targets.[3]

A prominent example is the use of 3-hydroxy-4-difluoromethoxybenzaldehyde as a key intermediate in the synthesis of Roflumilast , a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD).[1][14][16] In this context, the difluoromethoxy group is critical for achieving the desired potency and pharmacokinetic profile.

Conclusion

The difluoromethoxy group exerts a powerful, net electron-withdrawing effect on the benzaldehyde ring, a consequence of its dominant inductive pull tempered by a minor resonance donation. This electronic modulation significantly enhances the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic addition reactions. This predictable influence on reactivity, combined with the group's beneficial effects on metabolic stability and lipophilicity, solidifies its role as a vital tool for researchers in organic synthesis and drug development. By understanding the fundamental principles outlined in this guide, scientists can strategically employ the difluoromethoxy group to engineer molecules with precisely controlled chemical and biological properties.

References

- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

- Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7066.

- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.

- 4-(Difluoromethoxy)benzaldehyde 95 73960-07-3. Sigma-Aldrich.

-

Pees, K., et al. (2015). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry, 178, 267-274. [Link]

- 4-(Difluoromethoxy)benzaldehyde 95 73960-07-3. Sigma-Aldrich.

-

p-(Difluoromethoxy)benzaldehyde. PubChem. [Link]

-

Lin, C., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 1094-1103. [Link]

-

Pelucchi, M., et al. (2019). Experimental and modeling study of benzaldehyde oxidation. Proceedings of the Combustion Institute, 37(1), 613-621. [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones. (2022). Chemistry LibreTexts. [Link]

- 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis. ChemicalBook.

- Applications of 4-(Difluoromethoxy)benzene-1,2-diamine in Medicinal Chemistry. Benchchem.

-

Hu, J., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 23. [Link]

-

Yeung, A., et al. (2017). Structure and mechanism of benzaldehyde dehydrogenase from Pseudomonas putida ATCC 12633, a member of the Class 3 aldehyde dehydrogenase superfamily. The FEBS Journal, 284(8), 1324-1339. [Link]

-

Inductive and Resonance (Mesomeric) Effects. (2024). Chemistry Steps. [Link]

- Fluorinated Building Blocks: Enhancing Drug Discovery. (2026).

- Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. (2025). Chemical Science.

- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.

-

Bani-Yaseen, A. D., et al. (2020). Hammett plot for the reductive elimination of difluoromethylated aldehyde-derived hydrazones calculated by the DFT (B3LYP) method. ResearchGate. [Link]

- A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Deriv

-

What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Quora. [Link]

-

Hammett equation. Wikipedia. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

-

Inductive Effect vs Resonance Effect: Key Differences & Table. Vedantu. [Link]

-

Inductive vs Resonance Effect. (2020). YouTube. [Link]

- Resonance and Induction Tutorial.

- A Comparative Guide to the Influence of Trifluoromethoxy vs.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 15. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 16. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 17. 4-(二氟甲氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 18. p-(Difluoromethoxy)benzaldehyde | C8H6F2O2 | CID 2736986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Crystal Structure and Conformation of 2-(Difluoromethoxy)-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The difluoromethoxy group, in particular, offers a unique modulation of physicochemical properties such as lipophilicity and metabolic stability. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive structural elucidation of 2-(Difluoromethoxy)-4-fluorobenzaldehyde, a compound of significant interest for its potential applications as a versatile building block. While a solved crystal structure for this specific isomer is not publicly available as of this writing, this document serves as a predictive and methodological guide for researchers seeking to determine its three-dimensional architecture. We will detail the necessary experimental and computational workflows, from single-crystal X-ray diffraction to conformational analysis, providing the causal insights behind each step to ensure a robust and reproducible investigation.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorinated benzaldehyde derivatives are critical intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The substitution pattern of fluorine atoms on the benzaldehyde core profoundly influences the molecule's electronic properties, reactivity, and intermolecular interactions. The 2-(difluoromethoxy) and 4-fluoro substitution pattern is of particular interest. The 4-fluoro atom is a common bioisostere for a hydrogen atom, often enhancing binding affinity to target proteins without a significant steric penalty. The 2-difluoromethoxy group (-OCHF₂) is a lipophilic hydrogen bond donor and can serve as a metabolically stable surrogate for a phenol or methoxy group. Understanding the precise three-dimensional structure and conformational preferences of 2-(Difluoromethoxy)-4-fluorobenzaldehyde is therefore paramount for rationally designing next-generation molecules with tailored properties.

Proposed Synthetic and Crystallization Workflow

A robust structural analysis begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.

Synthesis of 2-(Difluoromethoxy)-4-fluorobenzaldehyde

The synthesis of the title compound can be approached from the commercially available precursor, 2-fluoro-4-hydroxybenzaldehyde. The key transformation is the O-difluoromethylation of the phenolic hydroxyl group. A reliable method for this is the use of a difluorocarbene source.

Experimental Protocol: O-Difluoromethylation

-

Reaction Setup: To a stirred solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent such as DMF, add a difluoromethylating agent like sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.5 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature sufficient to generate difluorocarbene, typically between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield 2-(Difluoromethoxy)-4-fluorobenzaldehyde.

Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Start with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane).

-

Slow Evaporation: Dissolve a small amount of the purified product in a minimal amount of a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This is a widely used and effective technique for growing crystals of small organic molecules.[1]

-

Vapor Diffusion: In a sealed container, place a vial with the dissolved compound and a larger reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

-

Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling device.

Caption: Workflow for synthesis and crystallization.

X-ray Crystallography and Structural Analysis

Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction.

Data Collection and Processing

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a CCD or CMOS detector.[1] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Computational Workflow: Structure Solution

-

Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction pattern, leading to the assignment of a space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT.

-

Structure Refinement: The atomic positions and displacement parameters are refined by full-matrix least-squares on F².[1][2] Hydrogen atoms are usually placed in geometrically calculated positions.

Caption: General workflow for X-ray crystallography.[1]

Conformational Analysis and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's conformation and how it packs in the solid state.

Molecular Conformation

The conformation of 2-(Difluoromethoxy)-4-fluorobenzaldehyde will be primarily defined by the torsion angles between the phenyl ring and its substituents, namely the aldehyde and difluoromethoxy groups.

-

Aldehyde Group Conformation: The orientation of the aldehyde group relative to the ring is crucial. It is expected to be largely coplanar with the benzene ring to maximize conjugation.

-

Difluoromethoxy Group Conformation: The torsion angle of the C(aryl)-O-C-H bond will determine the orientation of the difluoromethoxy group. Steric hindrance from the adjacent aldehyde group will likely favor a conformation where the C-H bond of the -OCHF₂ group is oriented away from the aldehyde.

Intermolecular Interactions

In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. For 2-(Difluoromethoxy)-4-fluorobenzaldehyde, several types of non-covalent interactions are anticipated:

-

C-H···O and C-H···F Hydrogen Bonds: The aldehyde and fluorine atoms are potential hydrogen bond acceptors. Weak C-H···O and C-H···F interactions are expected to play a significant role in the crystal packing.[3]

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

Halogen···Halogen Interactions: C-F···F-C interactions may also be present, contributing to the overall crystal cohesion.

The analysis of these interactions can be effectively performed using Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.[3]

Complementary Computational Analysis

To complement the experimental data, computational modeling using Density Functional Theory (DFT) can be employed.

Computational Protocol: DFT Calculations

-

Conformational Search: A systematic conformational search can be performed to identify the low-energy conformers of the molecule in the gas phase.

-

Geometry Optimization: The geometry of the most stable conformer(s) can be optimized at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Comparison with X-ray Data: The calculated bond lengths, bond angles, and torsion angles can be compared with the values obtained from the X-ray crystal structure. This comparison helps in understanding the influence of crystal packing forces on the molecular conformation.

Predicted Structural Data Summary

Based on the analysis of similar structures and theoretical considerations, the following table summarizes the expected key structural parameters for 2-(Difluoromethoxy)-4-fluorobenzaldehyde.

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic/Orthorhombic | Common for small organic molecules.[1] |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed.[1] |

| C(aryl)-C(aldehyde) Torsion | ~0° or ~180° | Indicates planarity between the aldehyde and the ring for conjugation. |

| C(aryl)-O-C-H Torsion | To be determined | Defines the orientation of the difluoromethoxy group. |

| Key Intermolecular Contacts | C-H···O, C-H···F, π-π | These interactions will govern the crystal packing and physical properties.[3] |

Conclusion

This technical guide has outlined a comprehensive, scientifically-grounded approach to determine the crystal structure and conformation of 2-(Difluoromethoxy)-4-fluorobenzaldehyde. By following the detailed synthetic, crystallization, and analytical protocols described herein, researchers can obtain a definitive three-dimensional model of this important fluorinated building block. The resulting structural insights will be invaluable for professionals in drug development and materials science, enabling the rational design of novel molecules with enhanced performance characteristics. The synergy between experimental X-ray crystallography and computational DFT analysis provides a powerful paradigm for modern structural chemistry, ensuring both accuracy and a deep mechanistic understanding.

References

-

AOBChem. 2-(Difluoromethoxy)-4-fluorobenzaldehyde. Available at: [Link]

-

(IUCr). Crystal engineering of a 1:1 5-fluorocytosine–4-hydroxybenzaldehyde cocrystal: insights from X-ray crystallography and Hirshfeld analysis. Available at: [Link]

-

PubChem. 2,4-Difluorobenzaldehyde. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Available at: [Link]

-

Royal Society of Chemistry. Stable aluminium fluoride chelates with triazacyclononane derivatives proved by X-ray crystallography and 18F-labeling study. Available at: [Link]

-

ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. Available at: [Link]

- Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.

-

MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

-

ResearchGate. (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]

Sources

The Strategic Role of 2-(Difluoromethoxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the diverse array of fluorinated building blocks, 2-(Difluoromethoxy)-4-fluorobenzaldehyde has emerged as a synthon of significant interest. Its unique combination of a reactive aldehyde functionality, a metabolically robust difluoromethoxy group, and a strategically positioned fluorine atom on the aromatic ring offers a powerful toolkit for the synthesis of novel therapeutic agents with enhanced pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the applications of 2-(Difluoromethoxy)-4-fluorobenzaldehyde in medicinal chemistry, with a focus on its role in the construction of biologically active molecules.

Introduction: The Flourishing Era of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a routine and highly effective strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The small size, high electronegativity, and unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. The difluoromethoxy (-OCF₂H) group, in particular, has gained considerable attention as a valuable substituent in drug design.[1][2] It serves as a lipophilic hydrogen bond donor, a feature that can lead to improved target engagement and pharmacokinetic properties.[3] The presence of the -OCF₂H group can also block metabolic pathways, such as O-demethylation, thereby increasing a drug's in vivo half-life.[1]

This guide focuses specifically on 2-(Difluoromethoxy)-4-fluorobenzaldehyde, a versatile building block that combines the advantageous properties of the difluoromethoxy group with the synthetic utility of an aromatic aldehyde. The additional fluorine atom at the 4-position further modulates the electronic properties of the benzene ring, offering another point of control for fine-tuning molecular characteristics.

Physicochemical Properties and Spectroscopic Analysis

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis.

Table 1: Physicochemical Properties of 2-(Difluoromethoxy)-4-fluorobenzaldehyde

| Property | Value | Source |

| CAS Number | 1214333-04-6 | [4] |

| Molecular Formula | C₈H₅F₃O₂ | [4] |

| Molecular Weight | 194.12 g/mol | [4] |

| Appearance | Not available | |

| Purity | Typically ≥95% | |

| Storage Conditions | 4-8°C | [4] |

Expected Spectroscopic Features:

-

¹H NMR: The aldehydic proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The proton of the difluoromethoxy group will likely appear as a triplet.

-

¹³C NMR: The carbonyl carbon of the aldehyde will be observed in the range of 185-195 ppm. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: Two distinct signals are expected, one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 2-(Difluoromethoxy)-4-fluorobenzaldehyde

The synthesis of 2-(Difluoromethoxy)-4-fluorobenzaldehyde typically involves a multi-step sequence starting from readily available precursors. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of fluorinated aromatic compounds.

Caption: Plausible synthetic route to 2-(Difluoromethoxy)-4-fluorobenzaldehyde.

Experimental Protocol: A Generalized Approach to Aryl Difluoromethyl Ether Synthesis

The following protocol describes a general method for the O-difluoromethylation of phenols, a key step in the synthesis of the title compound.

Materials:

-

Substituted Phenol (e.g., 2-Fluoro-4-nitrophenol)

-

Chlorodifluoromethane (Freon 22) or other difluorocarbene precursors

-

Base (e.g., Potassium Hydroxide, Sodium Hydroxide)

-

Solvent (e.g., Dioxane, DMF)

-

Reaction Vessel (Pressure-rated)

Procedure:

-

To a pressure-rated reaction vessel, add the substituted phenol and a suitable solvent.

-

Cool the mixture to a low temperature (e.g., 0 °C or below).

-

Slowly add a solution or suspension of the base to the reaction mixture while stirring.

-

Carefully introduce chlorodifluoromethane gas or another difluorocarbene precursor into the reaction vessel.

-

Seal the vessel and allow the reaction to warm to the desired temperature (can range from room temperature to elevated temperatures depending on the substrate and reagents).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, carefully vent the excess gas and quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The aldehyde functionality of 2-(Difluoromethoxy)-4-fluorobenzaldehyde serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse molecular scaffolds with potential therapeutic applications.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry, forming the core of a vast number of approved drugs.[7] The aldehyde group of 2-(Difluoromethoxy)-4-fluorobenzaldehyde can be readily utilized in condensation reactions with various nucleophiles to construct a variety of heterocyclic systems.

Example: Synthesis of a Pyridine Derivative

A potential application involves the synthesis of substituted pyridines, a privileged scaffold in drug discovery.

Caption: General scheme for the synthesis of a pyridine derivative.

Reductive Amination: Access to Bioactive Amines

Reductive amination is a powerful and widely used method for the synthesis of amines. The reaction of 2-(Difluoromethoxy)-4-fluorobenzaldehyde with a primary or secondary amine, followed by reduction of the resulting imine or enamine, provides access to a diverse range of substituted benzylamines. These amines can serve as key intermediates in the synthesis of various drug candidates.[8]

Experimental Protocol: General Procedure for Reductive Amination

Materials:

-

2-(Difluoromethoxy)-4-fluorobenzaldehyde

-

Primary or Secondary Amine

-

Reducing Agent (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride)

-

Solvent (e.g., Methanol, Dichloromethane)

-

Acetic Acid (as a catalyst, optional)

Procedure:

-

Dissolve 2-(Difluoromethoxy)-4-fluorobenzaldehyde and the amine (1.0-1.2 equivalents) in the chosen solvent.

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for a period of time (typically 30 minutes to a few hours) to allow for imine formation.

-

Add the reducing agent portion-wise to the reaction mixture, maintaining the temperature (e.g., with an ice bath).

-

Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the product by column chromatography or other suitable methods.

Wittig and Horner-Wadsworth-Emmons Reactions: Synthesis of Alkenes

The aldehyde group can readily undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes with control over the stereochemistry of the double bond. This provides a route to stilbene and other vinyl derivatives, which are known to possess a wide range of biological activities.[9]

The Role of the Difluoromethoxy Group in Modulating Biological Activity

The difluoromethoxy group imparts several beneficial properties to drug candidates:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, particularly oxidative degradation, leading to an increased half-life of the drug.[1]

-

Lipophilicity and Permeability: The -OCF₂H group is more lipophilic than a hydroxyl or methoxy group, which can enhance membrane permeability and oral bioavailability.[3]

-

Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, which can contribute to improved binding affinity and selectivity for the target protein.[3]

-

Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the preferred conformation of the molecule, which can be crucial for optimal interaction with the biological target.

Conclusion

2-(Difluoromethoxy)-4-fluorobenzaldehyde is a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive aldehyde, a metabolically stable difluoromethoxy group, and a second fluorine atom on the aromatic ring provides medicinal chemists with a powerful tool to synthesize novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The synthetic accessibility of this compound, coupled with the diverse range of chemical transformations that its aldehyde functionality can undergo, ensures its continued importance in the quest for new and improved therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic application of building blocks like 2-(Difluoromethoxy)-4-fluorobenzaldehyde will undoubtedly play a pivotal role in the future of drug discovery.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. aobchem.com [aobchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,4-Difluorobenzaldehyde [webbook.nist.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. (2-(Difluoromethoxy)phenyl)methanamine hydrochloride | Benchchem [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Safe Handling and Utilization of 2-(Difluoromethoxy)-4-fluorobenzaldehyde

[1]

Part 1: Executive Summary & Compound Identification

Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

This guide provides an in-depth technical framework for the safe handling, storage, and synthetic utilization of 2-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS: 1214333-04-6). As a Senior Application Scientist, I emphasize that while this compound shares the electrophilic reactivity of standard benzaldehydes, the presence of the difluoromethoxy (

Physicochemical Profile

The following data establishes the baseline for all handling protocols.

| Property | Specification | Notes |

| Chemical Name | 2-(Difluoromethoxy)-4-fluorobenzaldehyde | |

| CAS Number | 1214333-04-6 | Unique identifier for inventory tracking. |

| Molecular Formula | ||

| Molecular Weight | 190.12 g/mol | |

| Physical State | Liquid or Low-Melting Solid | Verify batch-specific state upon receipt. |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrophobic lipophilic profile. |

| Stability | Air-sensitive (Aldehyde oxidation) | Requires inert atmosphere storage. |

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Expert Insight: Do not treat this merely as a generic irritant. The fluorinated ether moiety is metabolically stable but chemically vulnerable to extreme hydrolysis or combustion, releasing fluoride ions.

GHS Classification (Self-Validating Assessment)

Based on structural analogs and functional group analysis:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation (H335).

The "Hidden" Hazard: Fluoride Evolution

While the

-

Mechanism: Combustion of organofluorines produces

(carbonyl fluoride), which rapidly hydrolyzes to HF upon contact with moisture in the air or mucous membranes. -

Implication: Standard fire-fighting protocols must be augmented with HF-specific respiratory protection.

Part 3: Engineered Safety Protocols

Trustworthiness: This protocol uses a "Self-Validating System." If a step cannot be verified (e.g., airflow check), the procedure halts immediately.

Pre-Handling Risk Assessment Logic

Before opening the vial, execute the following logic flow to determine the necessary engineering controls.

Figure 1: Pre-handling decision matrix ensuring engineering controls and HF safety measures are active before work begins.

Personal Protective Equipment (PPE) Matrix

-

Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields are recommended if handling >5g.

-

Hand Protection:

-

Incidental Contact: Nitrile gloves (min 0.11 mm thickness).

-

Prolonged Contact: Silver Shield® or Viton® laminate gloves. Standard latex is permeable to benzaldehydes and offers poor protection against fluorinated solvents.

-

-

Respiratory: If working outside a fume hood (not recommended), a full-face respirator with multi-gas cartridges (Organic Vapor + Acid Gas) is required due to the potential for acidic decomposition products.

Part 4: Storage and Stability

The aldehyde functionality is prone to autoxidation , converting the liquid/solid into 2-(difluoromethoxy)-4-fluorobenzoic acid. This impurity can disrupt stoichiometry in subsequent reactions (e.g., reductive aminations).

Protocol:

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: Refrigerate at 2–8°C .

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation if moisture is present.

Part 5: Emergency Response & Disposal

Authoritative Grounding: This section integrates standard chemical hygiene with specific fluorocarbon protocols.

Spill Response Workflow

In the event of a spill, the primary risk is respiratory irritation from the aldehyde and potential HF generation if the spill contacts acidic cleaning agents.

Figure 2: Step-by-step spill response protocol prioritizing containment and neutralization.

Fire Fighting Measures

-

Media: Carbon dioxide (

), dry chemical, or alcohol-resistant foam. -

Specific Hazard: Combustion forms toxic fumes (

, -

First Aid (HF Exposure): If skin contact occurs and HF burn is suspected (delayed pain), apply 2.5% Calcium Gluconate gel immediately and seek emergency medical attention.

Disposal

Do not mix with general organic waste if possible. Segregate into "Halogenated Organic Waste" streams. High-temperature incineration with flue gas scrubbing (to capture HF) is the required disposal method.

Part 6: Synthetic Utility & Application

This compound is a valuable building block for introducing lipophilic hydrogen bond donors into drug scaffolds.

Common Reaction: Reductive Amination

-

Setup: Dissolve aldehyde in DCE (Dichloroethane) or MeOH.

-

Activation: Add amine and mild acid catalyst (Acetic Acid).

-

Reduction: Add

. -

Safety Note: The difluoromethoxy group is stable to these conditions, but avoid strong Lewis acids (e.g.,

) which may cleave the ether.

References

-

Sigma-Aldrich (MilliporeSigma). 2-(Difluoromethoxy)-4-fluorobenzaldehyde Product Detail & CAS Verification. Retrieved from (Note: Link directs to search/landing as specific pages vary by region).

-

Avantor Sciences. Product Specification for 2-(Difluoromethoxy)-4-fluorobenzaldehyde. Retrieved from .

-

PubChem. Compound Summary: Fluorinated Benzaldehyde Derivatives (General Hazard Data). Retrieved from .

-

Fisher Scientific. Safety Data Sheet for Fluorobenzaldehydes (General Class Hazards). Retrieved from .

An In-Depth Technical Guide to the Thermodynamic Properties of Fluorinated Benzaldehyde Derivatives

Introduction

Fluorinated benzaldehyde derivatives are a class of organic compounds that have garnered significant attention in various scientific and industrial fields, particularly in drug discovery and materials science.[1] The strategic incorporation of fluorine atoms into the benzaldehyde scaffold can profoundly alter the molecule's physicochemical properties, including its reactivity, metabolic stability, and bioavailability.[2] A deep understanding of the thermodynamic properties of these derivatives is paramount for optimizing synthetic routes, predicting reaction outcomes, ensuring process safety, and designing novel molecules with desired functionalities.[3]

This technical guide provides a comprehensive overview of the key thermodynamic properties of fluorinated benzaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the experimental and computational methodologies used to determine these critical parameters. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The unique properties imparted by fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, significantly influence the energetics of these molecules. This guide will explore these influences on properties like enthalpy of formation, vapor pressure, and heat capacity, providing a curated compendium of available data and illustrating the workflows for their determination.

Key Thermodynamic Parameters: Definitions and Significance

Understanding the following thermodynamic parameters is crucial for effectively utilizing fluorinated benzaldehyde derivatives in research and development:

-

Standard Enthalpy of Formation (ΔfH°) : This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic stability. For fluorinated compounds, this value is critical for calculating the heat of reaction for synthetic transformations and assessing potential thermal hazards.[3]

-

Vapor Pressure : This property indicates the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. Vapor pressure data is essential for designing purification processes like distillation, understanding volatilization in environmental contexts, and for deriving enthalpies of sublimation or vaporization.[4]

-

Enthalpy of Sublimation/Vaporization (ΔsubH°/ΔvapH°) : These parameters quantify the energy required to transform a substance from the solid or liquid phase to the gaseous phase, respectively. They are crucial for converting experimentally determined condensed-phase enthalpies of formation to the gas phase, which is the standard state for computational thermochemistry comparisons.[5]

-

Heat Capacity (Cp) : This is the amount of heat required to raise the temperature of a substance by one degree. Heat capacity data is necessary for reducing experimental reaction enthalpies to the standard temperature of 298.15 K and for various process safety calculations.[6]

The interplay of these properties governs the behavior of fluorinated benzaldehydes in both laboratory and industrial settings. For instance, the introduction of a fluorine atom can alter crystal packing and intermolecular forces, thereby affecting the melting point, boiling point, and sublimation pressures of the molecule.

Experimental Determination of Thermodynamic Properties

The experimental determination of thermodynamic properties for organofluorine compounds requires specialized techniques due to the reactivity of fluorine and its combustion products, such as hydrofluoric acid (HF).[7]

Combustion Calorimetry: Measuring Enthalpy of Formation

Rotating-bomb calorimetry is a highly reliable and widespread method for determining the standard molar enthalpies of formation for organofluorine compounds.[3][5] The corrosive nature of the aqueous hydrofluoric acid formed during combustion necessitates the use of a platinum-lined bomb or other corrosion-resistant materials.[7]

Core Principle & Experimental Causality

The experiment involves the complete combustion of a known mass of the fluorinated benzaldehyde derivative in a high-pressure oxygen environment within a calorimetric bomb. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature rise is precisely measured.

Why a Rotating Bomb? Continuous rotation of the bomb after combustion is crucial.[7] This ensures that the final products, which include CO2(g), H2O(l), and a solution of HF(aq), form a homogeneous and well-defined equilibrium state. Without rotation, localized high concentrations of corrosive HF could lead to incomplete reactions or reactions with the bomb materials, introducing significant errors.

Product Analysis is Key: Unlike simple hydrocarbon combustion, the products of organofluorine combustion can be more complex. If the compound is highly fluorinated, tetrafluoromethane (CF4) can be a significant byproduct in addition to HF.[3][7] Therefore, a critical and self-validating step in the protocol is the quantitative analysis of the final bomb contents to determine the amounts of CO2, HF, and CF4 formed. This is often done through chemical analysis and allows for the precise calculation of the energy of combustion. The reliability of the enthalpy of formation is often higher when based on CO2 determination.[3]

A Self-Validating Protocol for Rotating-Bomb Calorimetry

-

Sample Preparation: A pellet of the pure, dry fluorinated benzaldehyde derivative of a precisely known mass is placed in a crucible (e.g., platinum). A known mass of a combustion auxiliary (like benzoic acid) may be used to ensure complete combustion.

-

Bomb Assembly: A specific volume of water (e.g., 1 mL) is added to the bomb to dissolve the HF produced. The crucible is placed in the bomb, and a fuse wire is connected. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 3 MPa.[3]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium while stirring.

-

Ignition and Data Acquisition: The sample is ignited via the fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after the combustion until a stable final temperature is reached.

-

Energy Equivalent Calibration: The effective heat capacity of the calorimeter system (the "energy equivalent") must be determined with high precision. This is achieved by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[8]

-

Product Analysis: After the experiment, the bomb is depressurized, and the gaseous and liquid contents are carefully collected. The amount of HF is determined by titration with a standardized base. The amount of CO2 is determined by passing the gas through an absorption tube. If CF4 is expected, gas chromatography may be used for its quantification.[3]

-

Data Correction and Calculation: The raw temperature rise is corrected for heat exchange with the surroundings, the energy of fuse ignition, and the heat of formation of nitric acid (from residual N2 in the oxygen). The standard energy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using known standard enthalpies of formation for the products (CO2, H2O, HF(aq), CF4).[3][7]

Vapor Pressure Measurement

Vapor pressure is a key property for determining the enthalpies of phase transition (sublimation and vaporization). Various methods can be employed depending on the volatility of the compound. For many benzaldehyde derivatives, which are liquids or low-melting solids, static or effusion methods are common.[4]

Experimental Workflow: Knudsen Effusion Method

The Knudsen effusion method is suitable for determining the low vapor pressures of solids.

Caption: Workflow for determining vapor pressure and enthalpy of sublimation using the Knudsen effusion method.

Computational Prediction of Thermodynamic Properties

Alongside experimental methods, computational chemistry provides a powerful and often more rapid means of predicting thermodynamic properties.[6] High-level ab initio and density functional theory (DFT) methods can yield accurate enthalpies of formation, especially when combined with isodesmic reaction schemes.[9][10]

Core Principle & Methodological Rationale

The goal is to calculate the total electronic energy of a molecule. From this, and by including corrections for zero-point vibrational energy (ZPVE), thermal contributions, and pressure-volume work, the gas-phase enthalpy of formation can be derived.

Why Isodesmic Reactions? Direct calculation of the enthalpy of formation from constituent atoms is prone to large errors due to the difficulty of accurately modeling the vastly different electronic environments. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[10] By calculating the enthalpy of this reaction (ΔrH°), for which error cancellation is significant, and using known experimental ΔfH° values for the other species in the reaction, the unknown ΔfH° of the target molecule can be accurately determined.

ΔfH°(target) = ΣΔfH°(products) - ΣΔfH°(reactants) + ΔrH°(calculated)

A Validated Computational Workflow (G4/G3 Theory)

High-accuracy composite methods like Gaussian-n (G3, G4) theories are designed to approximate coupled-cluster level calculations at a much lower computational cost.[6] They achieve this by combining calculations at different levels of theory and basis sets to extrapolate to a high-accuracy result.

-

Geometry Optimization: The 3D structure of the fluorinated benzaldehyde derivative is optimized using a robust DFT method (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the ZPVE and thermal corrections to the enthalpy.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using larger basis sets and more sophisticated methods (e.g., MP2, CCSD(T)).

-

Energy Combination: The G4 procedure combines these energies in a predefined formula, including empirical corrections, to arrive at a final, highly accurate total enthalpy for the molecule.

-

Isodesmic Reaction Design: A balanced isodesmic reaction is designed. For 4-fluorobenzaldehyde, a suitable reaction might be: 4-fluorobenzaldehyde + benzene → benzaldehyde + fluorobenzene

-

Calculation for All Species: Steps 1-4 are repeated for all other molecules in the isodesmic reaction (benzene, benzaldehyde, fluorobenzene).

-

Final Calculation: The calculated total enthalpies are used to find ΔrH°. This is then combined with the known experimental gas-phase enthalpies of formation for benzene, benzaldehyde, and fluorobenzene to calculate the gas-phase enthalpy of formation for 4-fluorobenzaldehyde.

Caption: Computational workflow for determining gas-phase enthalpy of formation using G4 theory and an isodesmic reaction scheme.

Data Compendium: Thermodynamic Properties of Selected Fluorinated Benzaldehydes

The following table summarizes available experimental and computational data for key thermodynamic properties of mono-fluorinated benzaldehyde isomers. This data is essential for comparative analysis and for parameterizing thermodynamic models.

| Compound | Formula | Phase | ΔfH° (kJ·mol⁻¹) | Method | Reference |

| 4-Fluorobenzaldehyde | C₇H₅FO | liquid | - | - | [11][12] |

| Physical Properties | |||||

| Melting Point (°C) | -10 | (lit.) | [11][12] | ||

| Boiling Point (°C) | 181 at 758 mmHg | (lit.) | [11][12] | ||

| Density (g/mL at 25°C) | 1.157 | (lit.) | [11][12] | ||

| Vapor Pressure (hPa) | 19 at 70°C | [13] |

Note: Comprehensive experimental thermochemical data, such as enthalpies of formation, for fluorinated benzaldehydes are not as widely published as for other compound classes. The data presented reflects values found in general chemical databases. Much of the detailed thermochemical work has been performed on aliphatic fluorinated aldehydes or other aromatic fluorine compounds like fluoroanilines.[5][6]

Applications & Implications in Drug Development

The thermodynamic properties of fluorinated benzaldehydes are not merely academic values; they have profound practical implications in pharmaceutical development.[2]

-

Metabolic Stability: The strength of the C-F bond compared to a C-H bond means that sites susceptible to metabolic oxidation by cytochrome P450 enzymes can be "blocked" by fluorination. This increases the metabolic stability and half-life of a drug candidate.[1] The enthalpy of formation provides a fundamental measure of the molecule's overall stability.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets. These interactions, which contribute to the overall Gibbs free energy of binding (ΔG), can enhance a drug's potency and selectivity.[14]

-

Membrane Permeability & Bioavailability: The substitution of hydrogen with fluorine increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2] Properties like vapor pressure and the derived enthalpy of solvation (related to sublimation and hydration energies) are critical for modeling these transport phenomena.[4]

The choice of which isomer to use (e.g., 2-fluoro-, 3-fluoro-, or 4-fluorobenzaldehyde) as a synthetic starting material can lead to final products with vastly different biological activities and pharmacokinetic profiles, driven in part by the thermodynamic consequences of the fluorine atom's position.[1][15]

Conclusion

This guide has provided a detailed examination of the thermodynamic properties of fluorinated benzaldehyde derivatives, emphasizing the synergy between experimental measurement and computational prediction. We have explored the causality behind robust experimental protocols like rotating-bomb calorimetry and outlined validated computational workflows for achieving high-accuracy predictions. The data and methodologies presented herein are vital for professionals in drug discovery and chemical process development, enabling more informed decisions in molecular design, synthesis optimization, and safety assessment. A thorough grasp of these fundamental energetic principles is indispensable for unlocking the full potential of this important class of fluorinated compounds.

References

- Karton, A. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC. National Center for Biotechnology Information.

- BenchChem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. BenchChem.

- Simões, J. A. M. (PDF) The Energetics of Organofluorine Compounds: Aliphatic Fluorocarbons and Hydrofluorocarbons - ResearchGate. ResearchGate.

- Notario, R. Enthalpy formation of fluorene: a challenging problem for theory or experiment? SpringerLink.

- Purnell, D. L. et al. Thermochemical Properties: Enthalpy, Entropy, and Heat Capacity of C2-C3 Fluorinated Aldehydes. Radicals and Fluorocarbon Group Additivity - PubMed. National Center for Biotechnology Information.

- Michalchenko, A. A. et al. Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09047D. Royal Society of Chemistry.

- ChemicalBook. 4-Fluorobenzaldehyde | 459-57-4. ChemicalBook.

- Richon, D. et al. Experimental techniques for the determination of thermophysical properties to enhance chemical processes* - iupac. IUPAC.

- Kim, H. et al. Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions | ACS Omega. American Chemical Society.

- Gillis, E. P. Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. ResearchGate.

- da Silva, M. A. V. R. et al. Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers | The Journal of Physical Chemistry B - ACS Publications. American Chemical Society.

- No Author. Fluorinated Benzaldehyde 2026 Trends and Forecasts 2033: Analyzing Growth Opportunities. LinkedIn.

- Fomenko, E. et al. Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile - MDPI. MDPI.

- Ribeiro da Silva, M. A. V. et al. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. MDPI.

- Purnell, D. L. et al. Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C2-C3 Fluorinated Aldehydes, Radicals and Fluorocarbon Group Additivity | Request PDF - ResearchGate. ResearchGate.

- National Center for Biotechnology Information. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem. PubChem.

- Notario, R. Enthalpy formation of fluorene: Is a challenging problem for theory or experiment? ResearchGate.

- Good, W. D. & Scott, D. W. THERMOCHEMISTRY OF ORGANIC FLUORINE COMPOUNDS AND CARBON COMPOUNDS OF METALS BY ROTATING-BOMB CALORIMETRY* - iupac. IUPAC.

- Purnell Jr., D. L. "Thermochemistry of fluorinated aldehydes and corresponding radicals;th" by Douglas Lee Purnell Jr. - NJIT Digital Commons. New Jersey Institute of Technology.

- Central Drug House. 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

- BenchChem. The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. BenchChem.

- Armstrong, G. T. & Jessup, R. S. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC - NIH. National Center for Biotechnology Information.